Belotecan Hydrochloride

Description

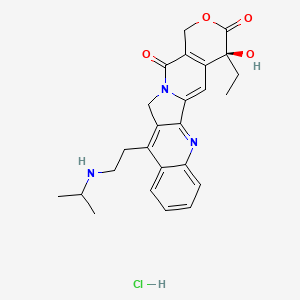

Structure

3D Structure of Parent

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175647 | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213819-48-8 | |

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belotecan Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Topoisomerase I Inhibitor for Drug Development Professionals

Abstract

Belotecan hydrochloride, a semi-synthetic camptothecin analogue, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, Belotecan induces single-strand DNA breaks, leading to replication fork collapse and subsequent apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

This compound (trade name Camtobell®) is a chemotherapeutic agent approved in South Korea for the treatment of small-cell lung cancer (SCLC) and ovarian cancer.[1] As a derivative of camptothecin, its mechanism of action is centered on the inhibition of topoisomerase I.[2] This enzyme alleviates torsional stress during DNA replication by creating transient single-strand breaks.[2] Belotecan traps the enzyme in a covalent complex with DNA, preventing the re-ligation of these breaks and leading to DNA damage and apoptosis, particularly in cancer cells with high replicative rates.[1][2]

Mechanism of Action

Belotecan exerts its cytotoxic effects by targeting the DNA-topoisomerase I complex. The enzyme's normal catalytic cycle involves cleaving one strand of the DNA backbone to allow for controlled rotation and relieve supercoiling. Belotecan intercalates into this transient complex, stabilizing it and preventing the DNA re-ligation step.[2] When a DNA replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering cell cycle arrest and apoptosis.[1][3]

Below is a diagram illustrating the signaling pathway of Belotecan's action.

References

Preclinical Profile of Belotecan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Belotecan Hydrochloride (Camtobell®), a semi-synthetic camptothecin analogue. The information presented herein is intended to support further research and development efforts by consolidating key findings on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology.

Mechanism of Action

This compound is a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, Belotecan prevents the re-ligation of single-strand DNA breaks.[1][2] This leads to the accumulation of DNA damage, particularly in rapidly proliferating cancer cells, ultimately triggering cell cycle arrest and apoptosis.[1][2]

In Vitro Efficacy

Belotecan has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.

Quantitative Data: In Vitro Cytotoxicity of Belotecan

| Cell Line | Cancer Type | IC50 Value (72h) | Reference |

| YD-8 | Oral Squamous Cell Carcinoma | 2.4 µg/mL | [1] |

| YD-9 | Oral Squamous Cell Carcinoma | 0.18 µg/mL | [1] |

| YD-38 | Oral Squamous Cell Carcinoma | 0.05 µg/mL | [1] |

| LN229 | Glioma | 9.07 nM | [1] |

| U251 MG | Glioma | 14.57 nM | [1] |

| U343 MG | Glioma | 29.13 nM | [1] |

| U87 MG | Glioma | 84.66 nM | [1] |

| Caski | Cervical Cancer | 30 ng/mL (48h) | [2] |

| HeLa | Cervical Cancer | 150 ng/mL (48h) | [2] |

| SiHa | Cervical Cancer | 150 ng/mL (48h) | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is a representative example for determining the cytotoxic effects of Belotecan on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Belotecan is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, and 10 µg/mL). The cells are then treated with these concentrations for specified time points (e.g., 24, 48, and 72 hours). Control wells are treated with medium only.[3]

-

Cell Viability Measurement: After the incubation period, cell viability is assessed using a commercial MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit according to the manufacturer's instructions. This colorimetric assay measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of Belotecan that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antitumor activity of Belotecan.

Quantitative Data: In Vivo Antitumor Activity of Belotecan

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Nude Mice | U87MG Glioma | 40 mg/kg or 60 mg/kg, every 4 days for 4 doses | Significantly smaller tumors than control | [1] |

| Nude Mice | CaSki Cervical Cancer | 25 mg/kg, i.v., every 4 days for 16 days | Significant inhibition of tumor growth | [2] |

Experimental Protocol: Animal Xenograft Study

The following is a generalized protocol for evaluating the in vivo efficacy of Belotecan in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Cell Implantation: Human cancer cells (e.g., U87MG) are harvested and injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Belotecan is administered at predetermined doses and schedules (e.g., 40 mg/kg intraperitoneally every 4 days). The control group receives a vehicle injection.[3]

-

Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The antitumor efficacy is evaluated by comparing the tumor volume in the treated groups to the control group.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.

Preclinical Pharmacokinetics

A preclinical study in a pig model investigated the pharmacokinetics of Belotecan administered via rotational intraperitoneal pressurized aerosol chemotherapy (RIPAC).

Quantitative Data: Pharmacokinetic Parameters of Belotecan in Pigs (RIPAC)

| Dose | Cmax (ng/mL) | AUCinf (ng·hr/mL) |

| 0.5 mg/m² | ~0.9 | ~2.3 |

| 1.5 mg/m² | 3.70 | 18.2 |

Note: These values are approximate based on the reported fold-changes and comparison to intravenous administration data in the source.

Experimental Protocol: Pharmacokinetic Study in a Pig Model

-

Animal Model: Female pigs weighing approximately 50 kg were used. The study was approved by the Institutional Animal Care and Use Committee.

-

Drug Administration: Belotecan was administered via rotational intraperitoneal pressurized aerosol chemotherapy (RIPAC) at doses of 0.5 mg/m² and 1.5 mg/m².

-

Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of Belotecan.

-

Bioanalysis: Plasma concentrations of Belotecan were quantified using a validated analytical method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), were calculated.

Preclinical Toxicology

The primary dose-limiting toxicity of Belotecan observed in preclinical and clinical studies is myelosuppression, particularly neutropenia and thrombocytopenia.[4][5] In a preclinical study in pigs, RIPAC administration of Belotecan at 0.5 mg/m² and 1.5 mg/m² was found to be feasible with no significant hepatic or renal toxicities observed up to five days post-administration.[6] Preclinical data from mouse models also suggested that Belotecan has wider therapeutic margins than topotecan.[7]

Conclusion

The preclinical data for this compound demonstrate its potent antitumor activity both in vitro and in vivo. Its mechanism of action as a topoisomerase I inhibitor is well-defined. The available pharmacokinetic and toxicology data from animal models provide a foundation for its clinical development. This guide summarizes the key preclinical findings to aid researchers and drug development professionals in the continued investigation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacokinetics, toxicities, and tissue concentrations of belotecan sprayed by rotational intraperitoneal pressurized aerosol chemotherapy in a pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cytotoxic Chemotherapies in Small Cell Lung Carcinoma [mdpi.com]

Belotecan Hydrochloride: A Technical Guide to its Role in Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belotecan hydrochloride, a semi-synthetic camptothecin analogue, has emerged as a significant agent in the therapeutic landscape of small cell lung cancer (SCLC), a malignancy characterized by rapid growth and poor prognosis. This technical guide provides an in-depth analysis of Belotecan's role in SCLC research, detailing its mechanism of action, summarizing key clinical trial data, and outlining relevant experimental protocols. As a topoisomerase I inhibitor, Belotecan induces cytotoxic DNA damage, leading to apoptosis in rapidly proliferating cancer cells. Clinical studies have demonstrated its efficacy as both a monotherapy and in combination regimens for relapsed SCLC, with some evidence suggesting a favorable profile compared to other second-line treatments. This document aims to be a comprehensive resource for professionals engaged in the research and development of novel cancer therapeutics.

Introduction

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor that accounts for approximately 13-15% of all lung cancers.[1] Despite high initial response rates to platinum-based chemotherapy, the majority of patients relapse, leading to a dismal prognosis.[1] This underscores the urgent need for effective second-line therapies. This compound (marketed as Camtobell®), developed by Chong Kun Dang Pharmaceutical Corp., is a topoisomerase I inhibitor that has shown promise in this setting.[1] This guide will explore the preclinical and clinical research that has defined Belotecan's role in the SCLC treatment paradigm.

Mechanism of Action

Belotecan exerts its anticancer effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[2][3] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[3] Belotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[3] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, triggering a cascade of events that culminate in apoptosis (programmed cell death).[2][3]

The apoptotic pathway induced by Belotecan-mediated DNA damage involves the activation of DNA damage response (DDR) pathways. While the precise signaling cascade in SCLC is not fully elucidated in the provided search results, the general mechanism for topoisomerase inhibitors involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and checkpoint kinases (Chk1/Chk2). This leads to cell cycle arrest and, ultimately, the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

Preclinical Research

Preclinical studies in mouse models have suggested that Belotecan possesses superior antitumor efficacy and a wider therapeutic margin compared to topotecan, another topoisomerase I inhibitor used in SCLC treatment.[1] While specific details on the SCLC cell lines and xenograft models are not extensively covered in the provided search results, a general experimental workflow for evaluating a novel cytotoxic agent like Belotecan can be outlined.

Experimental Protocols: Preclinical Evaluation

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Human SCLC cell lines (e.g., NCI-H69, NCI-H82) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.[4]

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Cell Implantation: SCLC cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

-

Treatment Administration: Once tumors reach a specific volume, mice are randomized into treatment and control groups. Belotecan is administered via a clinically relevant route (e.g., intravenous injection) at various doses and schedules.

-

Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is often tumor growth inhibition.

-

Toxicity Evaluation: Animals are monitored for signs of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

References

Unveiling the Pharmacokinetic Profile of Belotecan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belotecan hydrochloride, a semi-synthetic camptothecin analogue, is a potent anti-cancer agent primarily classified as a topoisomerase I inhibitor.[1] Developed by Chong Kun Dang Pharmaceutical Corp. under the trade name Camtobell, it is indicated for the treatment of small cell lung cancer and ovarian cancer.[1][2] By targeting the critical enzyme topoisomerase I, which is essential for DNA replication and transcription, Belotecan leads to the accumulation of single-strand DNA breaks, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][2][3] This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in clinical studies. A phase I study involving patients with extensive-stage small cell lung cancer provides key insights into its behavior in the human body following intravenous administration.[3]

Data Presentation: Summary of Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound administered intravenously at a dose of 0.50 mg/m²/day.[3][4]

| Parameter | Value (Mean ± SD) | Unit | Study Population |

| Maximum Plasma Concentration (Cmax) | 91.8 | ng/mL | Patients with extensive-stage small cell lung cancer |

| Area Under the Curve (AUCinf) | 155.6 | ng·hr/mL | Patients with extensive-stage small cell lung cancer |

| Plasma Clearance (CL) | 5.78 ± 1.32 | L/h | Patients with extensive-stage small cell lung cancer |

| Terminal Half-life (t½) | 8.55 ± 2.12 | h | Patients with extensive-stage small cell lung cancer |

| Fraction Excreted in Urine (fe) | 37.36 ± 5.55 | % | Patients with extensive-stage small cell lung cancer |

Metabolic Pathways and Excretion

The metabolism of this compound is a critical aspect of its pharmacokinetic profile. While specific human metabolic pathways are not yet fully elucidated in the available literature, its structural similarity to other camptothecin derivatives, such as irinotecan, provides a basis for a hypothetical metabolic scheme.

It is suggested that cytochrome P450 enzymes, particularly CYP3A4, may be involved in the metabolism of Belotecan.[5] Co-administration of drugs that induce or inhibit CYP3A4 could potentially alter the metabolism of Belotecan, affecting its efficacy and toxicity.[5]

Belotecan, like other camptothecins, likely undergoes hydrolysis of its lactone ring to form a less active carboxylate form. Furthermore, it may be converted by carboxylesterases to an active metabolite, analogous to the conversion of irinotecan to SN-38. This active metabolite would then be a primary contributor to the drug's cytotoxic effects. Subsequent inactivation of this active metabolite would likely occur through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).

A significant portion of Belotecan is excreted unchanged in the urine, with studies indicating that approximately 37.36% of the administered dose is eliminated via this route.[3]

Mandatory Visualization: Proposed Metabolic Pathway of Belotecan

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from a Phase I clinical trial. The methodologies employed in such studies are crucial for ensuring the reliability and accuracy of the results.

Key Experimental Methodologies

A representative experimental protocol for a pharmacokinetic study of this compound would involve the following steps:

-

Study Design: A dose-escalation study in patients with a confirmed diagnosis, such as extensive-stage small cell lung cancer.[3]

-

Drug Administration: this compound administered as an intravenous infusion over 30 minutes for consecutive days, followed by a rest period, constituting one treatment cycle.[3]

-

Sample Collection: Blood samples are collected at predetermined time points before, during, and after the infusion to capture the full pharmacokinetic profile. Urine samples are also collected to determine the extent of renal excretion.[1]

-

Bioanalytical Method: Quantification of Belotecan concentrations in plasma and urine is performed using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

A simple and sensitive HPLC method with fluorescence detection has been developed and validated for the determination of Belotecan (referred to as CKD-602 in the study) in human plasma. The key steps and parameters of this method are outlined below:

-

Sample Preparation:

-

Precipitation of plasma proteins using methanol.

-

Acidification of the samples with 7% (v/v) perchloric acid.

-

-

Chromatographic Conditions:

-

Column: Capcell Pak C18 UG120

-

Mobile Phase: A mixture of methanol-0.1 M hexane-1-sulfonic acid in methanol-0.01 M TEMED in water at pH 6.0 (40:1:59, v/v).

-

-

Detection: Fluorescence detection.

-

Validation:

-

Lower Limit of Quantification (LLOQ): 0.2 ng/ml using 200 µL plasma samples.

-

Precision: Mean within-run and between-run precision at six tested concentrations (0.2-400 ng/ml) were ≤10%.

-

Accuracy: Mean accuracy was ≤15%.

-

Stability: Belotecan was found to be stable in both plasma and methanol extracts for at least 3 months at -30°C.

-

Mandatory Visualization: Experimental Workflow for a Belotecan Pharmacokinetic Study

Caption: A typical experimental workflow for a Belotecan pharmacokinetic study.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, a valuable agent in the treatment of certain cancers. The quantitative data and experimental methodologies detailed herein offer a crucial resource for researchers and drug development professionals. The proposed metabolic pathway, based on the well-understood metabolism of similar compounds, provides a framework for further investigation into the biotransformation of Belotecan. A thorough understanding of its pharmacokinetic properties is essential for optimizing its therapeutic use and developing safer and more effective cancer treatment regimens.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Belotecan - Wikipedia [en.wikipedia.org]

- 3. A phase I and pharmacologic study of belotecan in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, toxicities, and tissue concentrations of belotecan sprayed by rotational intraperitoneal pressurized aerosol chemotherapy in a pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Belotecan Hydrochloride: A Deep Dive into its Apoptotic Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belotecan hydrochloride, a semi-synthetic camptothecin analogue, is a potent topoisomerase I inhibitor demonstrating significant anti-tumor activity in various malignancies, including small cell lung cancer and ovarian cancer. Its primary mechanism of action involves the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound drives cancer cells toward apoptosis, supported by experimental evidence and detailed protocols.

Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[1][2][3][4] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. Belotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[1][2][3][4] As the DNA replication fork advances, these stabilized single-strand breaks are converted into lethal double-strand breaks.[2] This accumulation of extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and ultimately, the initiation of apoptosis.[1]

Quantitative Analysis of Belotecan's Cytotoxic and Apoptotic Activity

The efficacy of belotecan in inhibiting cell proliferation and inducing apoptosis has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell growth, serve as a key metric of its cytotoxic potential.

| Cell Line | Cancer Type | Time Point | IC50 Value | Reference |

| YD-8 | Oral Squamous Cell Carcinoma | 72 hours | 2.4 µg/mL | [1] |

| YD-9 | Oral Squamous Cell Carcinoma | 72 hours | 0.18 µg/mL | [1] |

| YD-38 | Oral Squamous Cell Carcinoma | 72 hours | 0.05 µg/mL | [1] |

| LN229 | Glioma | 48 hours | 9.07 nM | [2] |

| U251 MG | Glioma | 48 hours | 14.57 nM | [2] |

| U343 MG | Glioma | 48 hours | 29.13 nM | [2] |

| U87 MG | Glioma | 48 hours | 84.66 nM | [2] |

| Table 1: IC50 Values of Belotecan in Various Cancer Cell Lines. |

The Intrinsic Apoptotic Pathway: Belotecan's Molecular Execution Route

The DNA damage inflicted by belotecan predominantly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The cellular stress induced by DNA damage leads to the activation of pro-apoptotic Bcl-2 family members. This shifts the balance in favor of apoptosis, leading to the permeabilization of the outer mitochondrial membrane. This event is a critical point of no return in the apoptotic cascade, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution (1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Combine the detached/suspended cells with the culture medium containing any floating (potentially apoptotic) cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Conclusion

This compound effectively induces apoptosis in cancer cells by inhibiting topoisomerase I, leading to DNA damage and the activation of the intrinsic apoptotic pathway. This process is characterized by the modulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, and the activation of a caspase cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of belotecan's pro-apoptotic activity, which is essential for its further development and clinical application in oncology. Further research quantifying the precise changes in apoptotic protein levels and the percentage of apoptotic cells in a wider range of cancer types will provide a more comprehensive understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Belotecan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving Belotecan Hydrochloride, a semi-synthetic camptothecin analogue and topoisomerase I inhibitor. The following sections outline methodologies for assessing the anti-tumor efficacy, pharmacokinetics, and toxicity of this compound in preclinical animal models.

Mechanism of Action

This compound is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] It stabilizes the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand DNA breaks.[1][4][5] When the DNA replication machinery encounters this complex, it leads to the formation of lethal double-stranded DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[1][4][5]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of Belotecan

| Animal Model | Dose | Administration | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | AUC (ng·hr/mL) | Reference |

| Pig | 0.5 mg/m² | RIPAC | 905 | 1.42 | 3.64 | 2,260 | [6] |

| Pig | 1.5 mg/m² | RIPAC | 3,700 | 1.50 | 5.60 | 17,900 | [6] |

| Human | 0.50 mg/m²/day (with Cisplatin) | IV Infusion (30-min) | 91.8 | - | 8.55 | 155.6 | [7][8] |

*RIPAC: Rotational Intraperitoneal Pressurized Aerosol Chemotherapy

Table 2: In Vivo Efficacy of Belotecan in Small Cell Lung Cancer (SCLC)

| Study Population | Treatment | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Reference |

| Chemotherapy-naïve SCLC patients | Belotecan (0.5 mg/m²/day) | 63.6% | 11.9 months | [9] |

| Chemosensitive SCLC patients | Belotecan (0.5 mg/m²/day) | 20.0% | 10.5 months | [9] |

| Second-line SCLC patients | Belotecan (0.5 mg/m²/day) | 24% | 9.9 months | [10] |

| Second-line sensitive-relapsed SCLC | Belotecan (0.5 mg/m²/day) | 33% | 13.2 months | [11] |

| Second-line sensitive-relapsed SCLC | Topotecan (1.5 mg/m²/day) | 21% | 8.2 months | [11] |

Table 3: Toxicity Profile of Belotecan

| Study Population | Dose | Key Toxicities (Grade 3/4) | Reference |

| SCLC Patients | 0.5 mg/m²/day | Neutropenia | [9] |

| SCLC Patients (second-line) | 0.5 mg/m²/day | Neutropenia (88.0%), Thrombocytopenia (40.0%) | [10] |

| SCLC Patients (with Cisplatin) | 0.50 mg/m²/day | Neutropenia with fever (Dose-Limiting Toxicity) | [8] |

Experimental Protocols

Anti-Tumor Efficacy in Human Tumor Xenograft Mouse Model

This protocol describes the establishment of a human tumor xenograft model in mice to evaluate the anti-tumor activity of this compound.

Caption: Workflow for a xenograft tumor efficacy study.

Materials:

-

This compound

-

Human cancer cell line (e.g., NCI-H69 for SCLC, SKOV3 for ovarian cancer)

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

Cell culture medium and reagents

-

Matrigel or similar basement membrane matrix

-

Sterile saline and syringes

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Control Group: Administer vehicle control (e.g., sterile saline) on the same schedule as the treatment group.

-

Treatment Group: Administer this compound. A starting dose could be extrapolated from clinical doses (e.g., 0.5 mg/m²/day) and adjusted for mice. Administration can be intravenous (IV) or intraperitoneal (IP) for a specified number of days (e.g., 5 consecutive days).

-

-

Data Collection: Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity (e.g., significant weight loss) are observed. Tumors are then excised and weighed.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Mice (e.g., CD-1 or BALB/c)

-

Dosing vehicle

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., IV).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC.

Maximum Tolerated Dose (MTD) Study

This protocol is for determining the maximum tolerated dose of this compound in mice.

Caption: Logical flow for an MTD study.

Materials:

-

This compound

-

Mice (e.g., BALB/c or C57BL/6)

-

Dosing vehicle

-

Animal scale

Procedure:

-

Dose Selection: Select a starting dose based on available data (e.g., a fraction of the lowest reported effective dose). Plan for several escalating dose levels.

-

Dosing: Administer a single dose of this compound to a small cohort of mice (e.g., 3-5 mice) at the starting dose level.

-

Observation: Monitor the mice daily for a set period (e.g., 7-14 days) for signs of toxicity, including:

-

Body weight loss (a common indicator of toxicity)

-

Changes in appearance (e.g., ruffled fur, hunched posture)

-

Changes in behavior (e.g., lethargy, reduced activity)

-

Mortality

-

-

Dose Escalation: If no significant toxicity is observed, escalate the dose in a new cohort of mice.

-

Determination of MTD: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >15-20%), or other severe signs of toxicity. The dose level that causes unacceptable toxicity is considered the dose-limiting toxicity (DLT).

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. a-systematic-investigation-of-the-maximum-tolerated-dose-of-cytotoxic-chemotherapy-with-and-without-supportive-care-in-mice - Ask this paper | Bohrium [bohrium.com]

- 8. dovepress.com [dovepress.com]

- 9. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to In Vitro Cell Culture Assays with Belotecan Hydrochloride

Application Notes and Protocols for Researchers in Oncology and Drug Development

Introduction

Belotecan hydrochloride, a semi-synthetic derivative of camptothecin, is a potent antineoplastic agent with significant clinical activity against a range of malignancies, including small-cell lung cancer and ovarian cancer.[1] Its mechanism of action is the specific inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2][3] Belotecan stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[2] These application notes provide a detailed guide for researchers utilizing this compound in cell culture-based assays to evaluate its cytotoxic and cytostatic effects.

Mechanism of Action

This compound exerts its anticancer effects by targeting topoisomerase I. This enzyme alleviates torsional strain in DNA during replication by inducing transient single-strand breaks.[2] Belotecan binds to the enzyme-DNA complex, trapping it in a state that prevents the resealing of the DNA strand.[2] The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks, triggering the DNA damage response pathway, which culminates in cell cycle arrest and programmed cell death (apoptosis).[1][2]

References

Application Notes and Protocols: Dosing and Administration of Belotecan Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of Belotecan Hydrochloride in murine models for preclinical cancer research. This compound is a semi-synthetic camptothecin analog that acts as a topoisomerase I inhibitor, leading to DNA damage and apoptosis in cancer cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the reported dosing and administration of this compound in various murine cancer models.

Table 1: Dosing Regimens of this compound in Murine Models

| Murine Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| Nude Mice | Ovarian Cancer (chemotherapy-resistant) | 10 mg/kg | Intraperitoneal (i.p.) | Every 4 days | Captisol | [5] |

| Nude Mice | Ovarian Cancer (chemotherapy-resistant) | 20 mg/kg | Intraperitoneal (i.p.) | Every 4 days | Captisol | [5] |

| Nude Mice | Glioma (U87MG xenograft) | 40 mg/kg | Not specified | Once every 4 days for 4 doses | Saline | [5] |

| Nude Mice | Glioma (U87MG xenograft) | 60 mg/kg | Not specified | Once every 4 days for 4 doses | Saline | [5] |

| Mouse Xenograft | Cervical Cancer (Ca Ski) | 25 mg/kg | Not specified | Not specified | Not specified | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | 20 mg/mL |

| DMSO | 14 mg/mL |

| Ethanol | Slightly soluble |

| PBS (pH 7.2) | 0.16 mg/mL |

Experimental Protocols

Drug Preparation Protocol

Materials:

-

This compound powder

-

Vehicle (e.g., Saline, Captisol, DMSO)

-

Sterile, pyrogen-free water for injection or 0.9% sodium chloride solution

-

Sterile vials

-

Vortex mixer

-

pH meter (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Weigh the this compound powder accurately in a sterile environment.

-

Dissolve the powder in the chosen vehicle. For in vivo studies, it is crucial to use a biocompatible solvent.

-

For Saline: Suspend the powder in sterile saline. Note that the solubility in PBS is low (0.16 mg/mL), so this is suitable for lower concentrations. Sonication may be required to aid dissolution.

-

For Captisol: Prepare a solution of Captisol in sterile water (e.g., 30% w/v). Add the this compound powder to the Captisol solution and vortex until fully dissolved.[5]

-

For DMSO: Dissolve the powder in a small amount of DMSO, then dilute with sterile saline or PBS to the final desired concentration. Be mindful of the final DMSO concentration administered to the animals, as high concentrations can be toxic. A final concentration of <5% DMSO is generally recommended.

-

-

Ensure complete dissolution. Vortex the solution thoroughly. Gentle warming may be used if necessary, but check for compound stability at elevated temperatures.

-

Adjust pH (optional). If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., pH 7.2-7.4) using sterile acid or base.

-

Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution appropriately. For short-term storage, 4°C is often suitable. For long-term storage, aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

In Vivo Efficacy Study Protocol in a Murine Xenograft Model

Materials and Animals:

-

Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old.

-

Human cancer cell line (e.g., U87MG for glioma, Ca Ski for cervical cancer).

-

Cell culture medium and reagents.

-

Matrigel (optional).

-

Prepared this compound solution.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Animal balance.

-

Anesthesia (e.g., isoflurane).

-

Syringes and needles for injection.

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Cell Culture and Preparation:

-

Culture the chosen cancer cell line according to standard protocols.

-

Harvest cells during the exponential growth phase.

-

Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).

-

For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate and growth.

-

-

Tumor Inoculation:

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization and Treatment Initiation:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Record the initial body weight of each mouse.

-

-

Drug Administration:

-

Administer this compound solution to the treatment group via the chosen route (e.g., intraperitoneal injection).

-

Administer the vehicle solution to the control group.

-

Follow the predetermined dosing schedule (e.g., every 4 days).

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.

-

-

Endpoint:

-

The experiment is typically terminated when the tumors in the control group reach a maximum allowable size, or when significant toxicity is observed in the treatment groups.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and record their final weight.

-

Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Belotecan | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Belotecan - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Belotecan Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Belotecan Hydrochloride, a semi-synthetic camptothecin analogue and a potent topoisomerase I inhibitor.[1][2] Due to the structural similarities with other camptothecin derivatives, a reversed-phase HPLC (RP-HPLC) method has been adapted from established and validated protocols for related compounds. This method is suitable for the determination of this compound in bulk drug substance and can be adapted for various research applications, including formulation development and stability studies. The method utilizes a C18 column with a buffered mobile phase and UV detection, providing excellent selectivity and sensitivity.

Introduction

This compound is a water-soluble derivative of camptothecin, which exerts its anticancer effects by inhibiting DNA topoisomerase I.[1][3] Accurate and precise analytical methods are crucial for the quality control and characterization of this compound in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development and optimization.

| Property | Value |

| Molecular Formula | C₂₅H₂₈ClN₃O₄[4] |

| Molecular Weight | 470.0 g/mol [4] |

| UV Absorbance Maxima (λmax) | 220, 254, 362 nm[5] |

| Solubility | Soluble in DMF (20 mg/mL) and DMSO (14 mg/mL). Slightly soluble in Ethanol and PBS (pH 7.2) (0.16 mg/mL).[5] |

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These conditions are adapted from validated methods for structurally similar compounds and should be optimized for the specific instrumentation and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric Acid) : Acetonitrile : Methanol (55:25:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm[5] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Mobile Phase

-

Buffer Preparation: Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.02 M solution.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

-

Mobile Phase Mixture: Mix the prepared buffer, acetonitrile, and methanol in the ratio of 55:25:20 (v/v/v).

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-70 µg/mL).

Sample Preparation: The preparation of sample solutions will depend on the matrix. For bulk drug substance:

-

Accurately weigh an appropriate amount of the this compound sample.

-

Dissolve it in the mobile phase to achieve a final concentration within the linear range of the method.

Method Validation Parameters (Adapted)

The following table summarizes the typical validation parameters that should be assessed for this method, based on established guidelines and data from related compounds.

| Parameter | Expected Outcome |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | To be determined experimentally (typically in the ng/mL range). |

| Limit of Quantification (LOQ) | To be determined experimentally (typically in the ng/mL range). |

| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a system suitability log is provided below.

| Injection # | Analyte | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | Belotecan HCl | ||||

| 2 | Belotecan HCl | ||||

| 3 | Belotecan HCl | ||||

| 4 | Belotecan HCl | ||||

| 5 | Belotecan HCl | ||||

| Mean | |||||

| % RSD |

Visualizations

The following diagrams illustrate the key workflows for this HPLC method.

References

- 1. This compound (CKD602) | Topoisomerase I inhibitor | camptothecin analogue | CAS 213819-48-8 | InvivoChem [invivochem.com]

- 2. Belotecan | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C25H28ClN3O4 | CID 6918340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application of Belotecan Hydrochloride in in vitro cancer cell line investigations.

Application Notes: Belotecan Hydrochloride in In Vitro Cancer Research

Introduction

This compound (marketed as Camtobell®) is a semi-synthetic, water-soluble camptothecin analogue used in chemotherapy.[1][2] It is classified as a Topoisomerase I (Topo I) inhibitor and has demonstrated significant anti-cancer effects in various malignancies, including small cell lung cancer and ovarian cancer.[1][3] Belotecan's mechanism of action, which targets the fundamental process of DNA replication, makes it a valuable tool for in vitro investigations into cancer cell proliferation, cell death, and cell cycle regulation.[4][5] These notes provide a comprehensive overview of its application in cancer cell line studies, including its mechanism of action, cytotoxicity data, and detailed experimental protocols.

Mechanism of Action

Belotecan exerts its cytotoxic effects by specifically targeting DNA Topoisomerase I, an essential enzyme for DNA replication and transcription.[4][6]

-

Topo I Function : During DNA replication, Topoisomerase I relieves torsional strain by creating transient single-strand breaks in the DNA, allowing the helix to unwind before re-ligating the break.[1][4]

-

Belotecan's Intervention : Belotecan binds to the Topo I-DNA complex, stabilizing it and preventing the enzyme from re-ligating the single-strand break.[1][4] This creates what is known as a "cleavable complex".[6]

-

Induction of Cell Death : When the DNA replication machinery encounters this stabilized complex, the single-strand break is converted into a lethal double-strand break.[1][5] The accumulation of irreparable DNA damage triggers a cascade of cellular responses, including cell cycle arrest and programmed cell death (apoptosis).[4][6]

This mechanism is particularly effective against rapidly proliferating cancer cells, which have a heightened dependency on Topoisomerase I for their continuous replication.[4]

Applications in Cancer Cell Line Investigations

Belotecan is widely used in vitro to:

-

Determine the cytotoxic potential against various cancer cell lines.

-

Induce and study the mechanisms of apoptosis.

-

Investigate the regulation of cell cycle checkpoints.

-

Evaluate its potential in combination with other anti-cancer agents.[5][7]

Cytotoxicity Data

Belotecan has demonstrated a potent, dose-dependent cytotoxic effect across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cancer Type | Cell Line | IC50 (nM) | Incubation Time | Reference |

| Oral Squamous | YD-38 | 106.4 | 72 h | [8] |

| YD-9 | 383.0 | 72 h | [8] | |

| YD-8 | 5106.8 | 72 h | [8] | |

| Glioma | LN229 | 9.07 | 48 h | [8][9] |

| U251 MG | 14.57 | 48 h | [8][9] | |

| U343 MG | 29.13 | 48 h | [8][9] | |

| U87 MG | 84.66 | 48 h | [8][9] | |

| Cervical | CaSki | 63.8 | 48 h | [10] |

| SiHa | 319.2 | 48 h | [10][11] | |

| HeLa | 319.2 | 48 h | [10] | |

| Lung (NSCLC) | A549 | 19.2 | Not Specified | [11] |

| Colon | HT-29 | 23.2 | Not Specified | [11] |

| Ovarian | SKOV3 | 66.0 | Not Specified | [11] |

| Stomach | KATO III | 340.5 | Not Specified | [11] |

| Breast | MDA-MB-231 | 734.2 | Not Specified | [11] |

| Note: IC50 values were converted to nM for comparison using the molecular weight of this compound (469.96 g/mol ). |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Cell Viability (MTS/MTT Assay)

This protocol determines the concentration of Belotecan that inhibits cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow attachment.

-

Drug Treatment: Prepare serial dilutions of Belotecan in complete medium. Remove the old medium from the wells and add 100 µL of the Belotecan dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.[8]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Belotecan on cell cycle distribution, particularly to detect G2/M phase arrest.[8][11]

Materials:

-

Cancer cell lines cultured in 6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with Belotecan at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[12]

Protocol 3: Apoptosis Detection by Western Blot

This protocol detects changes in the expression of key apoptosis-related proteins. Belotecan has been shown to increase the expression of cleaved PARP, BAX, and p53.[10]

Materials:

-

Treated cell pellets

-

RIPA Lysis Buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-BAX, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Probing: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin). An increase in cleaved PARP or BAX indicates apoptosis induction.[10]

Protocol 4: Topoisomerase I DNA Relaxation Assay

This in vitro assay directly measures the inhibitory effect of Belotecan on Topoisomerase I activity.[13][14]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer

-

This compound

-

Stop Solution/Loading Dye (containing SDS and Proteinase K)

-

Agarose gel and TAE buffer

-

Ethidium Bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, supercoiled DNA (e.g., 200 ng), and the desired concentration of Belotecan. Add nuclease-free water to a final volume of 18-19 µL.[13]

-

Enzyme Addition: Add 1-2 units of Topoisomerase I to the reaction mixture. Include a "no drug" positive control and a "no enzyme" negative control.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[14]

-

Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid.[14]

-

Visualization: Stain the gel with Ethidium Bromide, destain, and visualize under UV light.

-

Analysis: The negative control will show only the fast-migrating supercoiled DNA band. The positive control will show the slow-migrating relaxed DNA band. The presence of the supercoiled band in the Belotecan-treated lanes indicates inhibition of Topoisomerase I activity.

Resistance Mechanisms

Researchers should be aware of potential resistance mechanisms when working with Belotecan. Like other camptothecin derivatives, its efficacy can be limited by the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), Multidrug Resistance Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP).[4][15] These transporters actively pump the drug out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[15][16]

References

- 1. Belotecan - Wikipedia [en.wikipedia.org]

- 2. Cytotoxic effects of Belotecan in the cervical cancer cell lines. [ogscience.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Belotecan | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of P-glycoprotein, multidrug resistance protein 2 and breast cancer resistance protein in the transport of belotecan and topotecan in Caco-2 and MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Combination Therapies with Belotecan Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of combination therapies involving Belotecan Hydrochloride. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound, a semi-synthetic camptothecin analog, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, Belotecan leads to the accumulation of single-strand DNA breaks, which can subsequently cause lethal double-stranded DNA breaks during DNA replication, ultimately inducing apoptosis in cancer cells.[1][2] Its efficacy has been demonstrated in various cancers, including small cell lung cancer (SCLC) and ovarian cancer.[3][4] Combination therapy, a cornerstone of modern oncology, aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously.[5] This document focuses on the synergistic potential of Belotecan in combination with other chemotherapeutic agents, providing practical guidance for preclinical and clinical research.

Combination Therapy with Cisplatin

The combination of Belotecan and cisplatin has shown synergistic effects in gastric cancer and is a common first-line treatment for extensive-stage small cell lung cancer (ED-SCLC).[6][7][8]

Mechanism of Synergy

The synergistic interaction between Belotecan and cisplatin is multifaceted:

-

Enhanced DNA Damage: Belotecan inhibits topoisomerase I, leading to single-strand breaks. Cisplatin forms DNA adducts, including interstrand cross-links (ICLs), which block DNA replication.[4][6][7] The combination of these two mechanisms leads to an overwhelming level of DNA damage that surpasses the cell's repair capacity.

-

Inhibition of DNA Repair: Belotecan may modulate the repair of cisplatin-induced DNA adducts, increasing their cytotoxic effect.[6][7]

-

Enhanced Topoisomerase I Inhibition: Cisplatin-induced DNA distortions may enhance the ability of Belotecan to trap topoisomerase I on the DNA, further increasing the number of DNA breaks.[6]

Caption: Synergistic mechanism of Belotecan and Cisplatin.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Belotecan and Cisplatin in Gastric Cancer Cell Lines [6]

| Cell Line | Belotecan IC50 (µg/mL) | Cisplatin IC50 (µg/mL) | Combination Effect |

| SNU-5 | 0.09375 (±0.001) | 6.00 (±0.04) | Additive |

| SNU-16 | 0.1875 (±0.005) | 6.00 (±0.036) | Synergistic |

| SNU-601 | 0.1875 (±0.003) | 16.00 (±0.051) | Antagonistic |

Table 2: Clinical Efficacy of Belotecan and Cisplatin in Extensive-Stage Small Cell Lung Cancer (ED-SCLC)

| Study | Dosing Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Hong et al.[8] | Belotecan 0.5 mg/m²/day (days 1-4) + Cisplatin 60 mg/m² (day 1) every 3 weeks | 35 | 71.4% | 5.7 months | 10.2 months |

| Lee et al.[9] | Belotecan 0.5 mg/m²/day (days 1-4) + Cisplatin 60 mg/m² (day 1) every 3 weeks | 17 | 76.5% (Partial Response) | Not Reported | Not Reported |

Combination Therapy with Carboplatin

The combination of Belotecan and carboplatin has shown promising activity in recurrent ovarian cancer.[3][10]

Mechanism of Synergy

Similar to cisplatin, carboplatin is a platinum-based alkylating agent that induces DNA damage. The synergistic mechanism with Belotecan is also thought to involve the enhancement of DNA damage and potential inhibition of DNA repair pathways.

Quantitative Data

Table 3: Clinical Efficacy of Belotecan and Carboplatin in Recurrent Epithelial Ovarian Cancer (EOC) [3][10]

| Study | Dosing Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |

| Choi et al. | Belotecan 0.3 mg/m²/day (days 1-5) + Carboplatin AUC 5 (day 5) every 3 weeks | 38 | 57.1% | 20.0% | 37.1% | 7 months |

Experimental Protocols

Synergy Assessment: Isobologram Analysis

The isobologram method is a robust way to evaluate the nature of the interaction between two drugs.[6][11]

Caption: Workflow for Isobologram Analysis.

Protocol:

-

Cell Culture: Plate cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Single Drug Treatment: Treat cells with a range of concentrations of Belotecan and the combination drug (e.g., cisplatin or carboplatin) separately for a specified period (e.g., 72 hours).

-

Combination Treatment: Treat cells with various concentrations of Belotecan and the combination drug simultaneously at a fixed ratio (e.g., the ratio of their individual IC50 values).

-

Cell Viability Assay: After the incubation period, assess cell viability using an MTT assay or a similar method.

-

Data Analysis:

-

Calculate the IC50 values for each drug alone.

-

For the combination treatment, determine the concentrations of each drug that result in 50% cell growth inhibition.

-

Construct the isobologram by plotting the individual IC50 values on the x and y axes and connecting them with a straight line (the line of additivity).

-

Plot the experimental IC50 values of the drug combination on the same graph.

-

Interpretation: Data points falling on the line indicate an additive effect. Points below the line suggest synergy, while points above the line indicate antagonism.[6][12]

-

DNA Interstrand Cross-link (ICL) Assay

This assay measures the formation of ICLs induced by agents like cisplatin.[4][6][13]

Protocol:

-